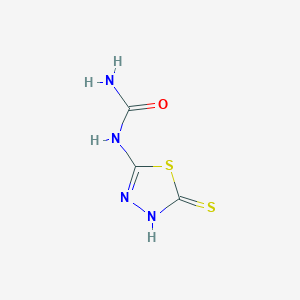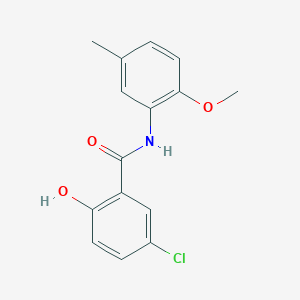
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO3. This compound is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-keto-N-(2-methoxy-5-methylphenyl)benzamide.
Reduction: 2-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.
Substitution: 5-Amino-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (when substituted with an amine).
科学的研究の応用
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions.
類似化合物との比較
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
- 5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(5-methyl-3-isoxazolyl)benzamide
Comparison: 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups, which provide distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
特性
CAS番号 |
634185-43-6 |
|---|---|
分子式 |
C15H14ClNO3 |
分子量 |
291.73 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-9-3-6-14(20-2)12(7-9)17-15(19)11-8-10(16)4-5-13(11)18/h3-8,18H,1-2H3,(H,17,19) |
InChIキー |
OIXSPUCNOZKDHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
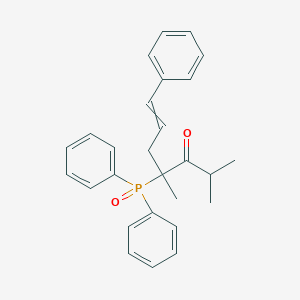
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
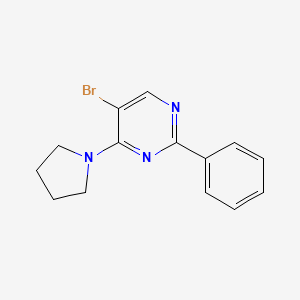
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
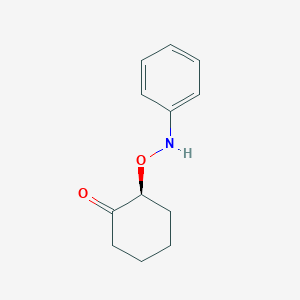
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
